2-(4-氟苯基)-1-(4-(1-甲基-1H-吡唑-4-基)-3,4-二氢异喹啉-2(1H)-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CXCR3 Antagonist 6c is a selective and potent antagonist of the chemokine (C-X-C motif) receptor 3 (CXCR3). This receptor is primarily expressed on activated T cells, B cells, and natural killer cells, playing a crucial role in immune responses, including inflammation and tumor immunity . CXCR3 Antagonist 6c inhibits calcium mobilization induced by chemokine (C-X-C motif) ligand 11 (CXCL11) in human embryonic kidney 293 cells expressing the human receptor .

科学研究应用

CXCR3 受体拮抗剂 6c 具有广泛的科学研究应用,包括:

作用机制

未来方向

The CXCR3-CXCL10 axis could be an excellent therapeutic target for lowering hypertensive risks and subsequent heart failure . Unraveling the mechanisms underlying the connection of CXCR3 and disease could help researchers investigate the potential of CXCR3 as a biomarker for early diagnosis and as a therapeutic target for pharmacological intervention . The combination of CXCR3 Antagonist 6c with anti-CD3 has been shown to synergistically increase persistent remission in experimental models of type 1 diabetes .

生化分析

Biochemical Properties

The CXCR3 Antagonist 6c is a quinazolinone derivative that prevents the binding of CXCL10 and CXCL11 to CXCR3 with high selectivity . It binds to human CXCR3 with a high affinity of 0.4 nM . It displaces radiolabeled CXCL10 and CXCL11 from human CXCR3 in a non-competitive manner , suggesting that it binds to an allosteric site on the CXCR3 receptor .

Cellular Effects

The CXCR3 Antagonist 6c potently and specifically inhibits CXCR3-mediated chemotaxis in human activated T cells . It has been shown to attenuate disease development in mouse collagen-induced arthritis models . It also significantly reduces disease severity in rat and mouse experimental autoimmune encephalomyelitis models . Furthermore, it achieves dose-dependent prolongation of rat cardiac allograft survival .

Molecular Mechanism

The CXCR3 Antagonist 6c is trapped in a negatively charged pocket in CXCR3, with a buried surface area of 481.6Å2 . The binding pocket is open to the lipid bilayer through a cleft between TM1 and TM7 . The antagonist is sandwiched between TM7 on one side and TM1 and TM2 on the other side . The aza-quinazolinone group is mainly stabilized by stacking with Trp1092.60 and is hydrogen bonded to the side chain of Tyr3087.43 .

Dosage Effects in Animal Models

The CXCR3 Antagonist 6c alone achieves dose-dependent prolongation of rat cardiac allograft survival . Most significantly, the CXCR3 Antagonist 6c in combination with CsA supports permanent engraftment . More detailed studies on the dosage effects of this compound in animal models are needed.

准备方法

合成路线和反应条件

CXCR3 受体拮抗剂 6c 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应以形成最终产物。合成路线通常包括:

核心结构的形成: 这一步涉及核心结构的合成,该核心结构是喹唑啉酮衍生物。反应条件通常包括使用强碱和高温以促进喹唑啉酮环的形成。

功能化: 然后用各种取代基对核心结构进行功能化以增强其对 CXCR3 的结合亲和力和选择性。这一步可能涉及在受控条件下进行的烷基化、酰化和卤化等反应。

纯化: 使用柱色谱和重结晶等技术纯化最终产物,以获得高纯度化合物。

工业生产方法

CXCR3 受体拮抗剂 6c 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率和成本效益进行了优化,通常涉及自动化系统来监控和控制反应。使用高通量纯化方法(如高效液相色谱 (HPLC))确保最终产品的质量一致。

化学反应分析

反应类型

CXCR3 受体拮抗剂 6c 经历了各种化学反应,包括:

氧化: 该化合物可以发生氧化反应,特别是在喹唑啉酮环上,导致形成氧化衍生物。

还原: 还原反应可能发生在特定官能团上,例如硝基或羰基,导致形成还原衍生物。

取代: 该化合物可以发生取代反应,其中官能团被其他基团取代,改变其化学性质。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢,通常在酸性或碱性条件下使用。

还原: 还原剂如硼氢化钠和氢化铝锂通常在无水条件下使用。

取代: 取代反应通常涉及亲核试剂或亲电试剂,试剂如卤代烷烃或酰氯,在回流或室温等条件下进行。

形成的主要产物

这些反应形成的主要产物包括 CXCR3 受体拮抗剂 6c 的各种衍生物,每种衍生物都具有不同的化学性质和潜在的生物活性。

相似化合物的比较

类似化合物

SCH 546738: 另一种有效的 CXCR3 拮抗剂,具有类似的治疗自身免疫性疾病和移植排斥反应的潜力.

AMG487: 一种喹唑啉酮衍生物,选择性地抑制 CXCR3,并在银屑病和类风湿性关节炎的临床试验中得到评估.

ACT-777991: 一种口服活性且选择性的 CXCR3 拮抗剂,在各种动物模型中具有稳定性.

CXCR3 受体拮抗剂 6c 的独特性

CXCR3 受体拮抗剂 6c 具有很高的选择性和对 CXCR3 的效力,其 IC50 值为 0.06 微摩尔 。其非细胞毒性使其成为研究和潜在治疗应用的宝贵工具。 此外,它抑制 CXCL11 诱导的钙动员的能力使其有别于其他 CXCR3 拮抗剂 .

属性

IUPAC Name |

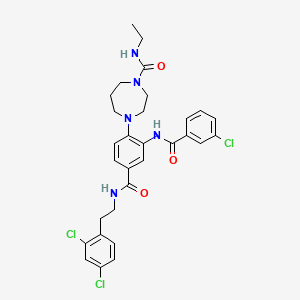

4-[2-[(3-chlorobenzoyl)amino]-4-[2-(2,4-dichlorophenyl)ethylcarbamoyl]phenyl]-N-ethyl-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3N5O3/c1-2-34-30(41)38-14-4-13-37(15-16-38)27-10-8-22(18-26(27)36-29(40)21-5-3-6-23(31)17-21)28(39)35-12-11-20-7-9-24(32)19-25(20)33/h3,5-10,17-19H,2,4,11-16H2,1H3,(H,34,41)(H,35,39)(H,36,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDHCRDNIQTCFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6E)-6-[(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2689975.png)

![3-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2689980.png)

amino}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2689982.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2689983.png)

![N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2689985.png)

![3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2689988.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2689990.png)